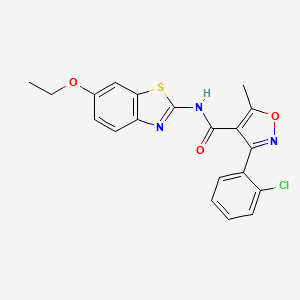

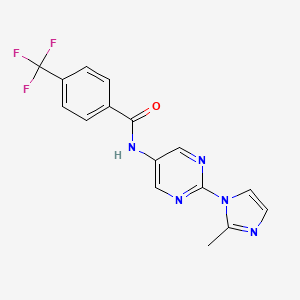

![molecular formula C14H15N3OS B2418892 2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941973-69-9](/img/structure/B2418892.png)

2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is a chemical compound that belongs to the class of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones are heterocycles that contain two adjacent nitrogen atoms and have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Synthesis Analysis

The synthesis of pyridazin-3 (2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance the cardiovascular effects of this ring system .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazin-3 (2H)-one ring, which is a six-membered ring containing two adjacent nitrogen atoms . The presence of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton is a key feature of this compound .Chemical Reactions Analysis

Pyridazin-3 (2H)-ones are known for their reactivity towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Scientific Research Applications

Discovery of Histamine Receptor Antagonists/Inverse Agonists : Research by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists. This led to the discovery of a potent compound with high affinity for human and rat H(3) receptors, indicating potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).

Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized and evaluated (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor-induced bronchoconstriction in guinea pigs. Certain compounds in this series demonstrated potent anti-asthmatic activities (Kuwahara et al., 1996).

Molecular Docking and Antimicrobial Activities : Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives, starting from a related chemical structure. The study involved molecular docking screenings and revealed that these compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological Screening of Derivatives : Research by Khan et al. (2019) involved the synthesis and biological screening of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a closely related compound. The study included molecular docking and found some compounds to have significant antibacterial, antifungal, and anthelmintic activities (Khan et al., 2019).

Structural Studies and Drug Potential : A study by Saldías et al. (2020) focused on the structure of a mononuclear ReI complex derived from pyridazine. Such structural studies are essential in understanding the potential of these compounds in pharmaceutical applications (Saldías et al., 2020).

Synthesis of Novel Pyridazine Derivatives as Antimicrobial Agents : Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives having sulfonamido moieties, demonstrating their potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-3-4-11(7-10(9)2)12-5-6-14(17-16-12)19-8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKJGTGTAOFAKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

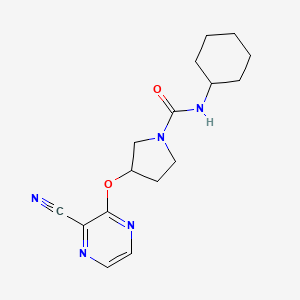

![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)

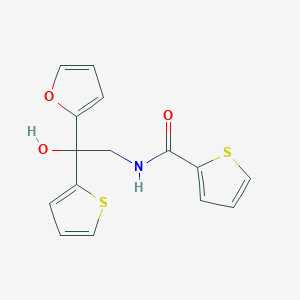

![1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2418812.png)

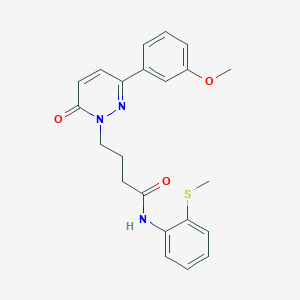

![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)

![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)